molecular formula C11H9ClOS B8435981 1-(4-Chlorobenzo[b]thiophen-2-yl)propan-1-one CAS No. 360575-31-1

1-(4-Chlorobenzo[b]thiophen-2-yl)propan-1-one

Cat. No. B8435981
CAS RN: 360575-31-1
M. Wt: 224.71 g/mol
InChI Key: XCYZKZSSJQNSDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzo[b]thiophen-2-yl)propan-1-one is a useful research compound. Its molecular formula is C11H9ClOS and its molecular weight is 224.71 g/mol. The purity is usually 95%.
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properties

CAS RN

360575-31-1

Molecular Formula

C11H9ClOS

Molecular Weight

224.71 g/mol

IUPAC Name

1-(4-chloro-1-benzothiophen-2-yl)propan-1-one

InChI

InChI=1S/C11H9ClOS/c1-2-9(13)11-6-7-8(12)4-3-5-10(7)14-11/h3-6H,2H2,1H3

InChI Key

XCYZKZSSJQNSDR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(S1)C=CC=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethylmagnesium bromide (1M solution in tetrahydrofuran; 17.2 ml) was added under nitrogen to a stirred solution of 4-chloro-N-methoxy-N-methylbenzo[b]thiophene-2-carboxamide (4 g; prepared in a manner similar to that described in Example 18) in tetrahydrofuran (120 ml) then the mixture was allowed to stand at ambient temperature for 30 minutes, heated under reflux for 30 minutes and allowed to stand at ambient temperature for 30 minutes. Further ethylmagnesium bromide (1M solution in tetrahydrofuran; 7.0 ml) was added and the mixture was allowed to stand at ambient temperature for 2 hours. Water (200 ml) and 5M hydrochloric acid (15 ml) were added, and the product was extracted into dichloromethane (2×90 ml). The combined extracts were dried (MgSO4) and the solvents were removed in vacuo. The residue was purified by column chromatography over silica using dichloromethane as eluant. Appropriate fractions were combined and the solvents removed in vacuo to leave 1-(4-chlorobenzo[b]thiophen-2-yl)propan-1-one (1.88 g) as a pale yellow solid, m.p. 96-98° C.
Quantity
17.2 mL
Type
reactant
Reaction Step One
Name
4-chloro-N-methoxy-N-methylbenzo[b]thiophene-2-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

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